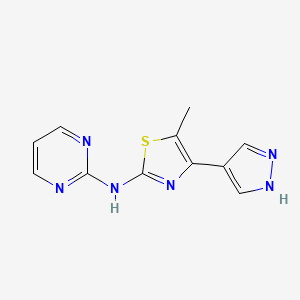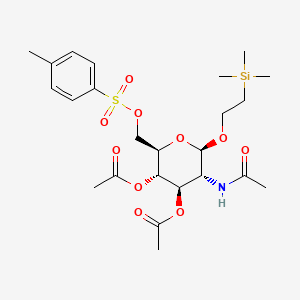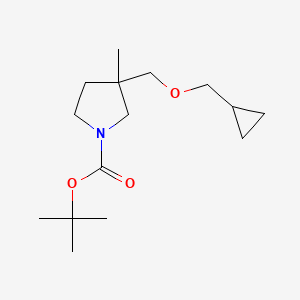
Valproic Acid-d6 Beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valproic Acid-d6 Beta-D-Glucuronide is a metabolite of Valproic Acid, a widely used anticonvulsant and mood-stabilizing drug. This compound is specifically labeled with deuterium (d6), making it useful in various research applications, particularly in the study of metabolic pathways and drug interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Valproic Acid-d6 Beta-D-Glucuronide involves the glucuronidation of Valproic Acid-d6. This process typically requires the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to Valproic Acid-d6 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Valproic Acid-d6 Beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions .
Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by beta-glucuronidase enzymes under mild acidic conditions. This reaction results in the release of Valproic Acid-d6 and glucuronic acid .
Major Products Formed: The major products formed from the hydrolysis of this compound are Valproic Acid-d6 and glucuronic acid .
Aplicaciones Científicas De Investigación
Valproic Acid-d6 Beta-D-Glucuronide is extensively used in scientific research to study the metabolic fate of Valproic Acid. It provides insights into detoxification mechanisms and the role of glucuronidation in modulating the bioavailability of Valproic Acid . Additionally, it is used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of Valproic Acid in the body .
Mecanismo De Acción
Valproic Acid-d6 Beta-D-Glucuronide exerts its effects through the inhibition of histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histones, resulting in changes in gene expression . The compound also affects various intracellular signaling pathways, contributing to its anticonvulsant and mood-stabilizing properties .
Comparación Con Compuestos Similares
- Valproic Acid Beta-D-Glucuronide
- Valproic Acid
- Sodium Valproate
- Divalproex Sodium
Uniqueness: Valproic Acid-d6 Beta-D-Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in mass spectrometry .
Propiedades
Fórmula molecular |
C14H24O8 |
|---|---|
Peso molecular |
326.37 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14-/m0/s1/i1D3,2D3 |
Clave InChI |
XXKSYIHWRBBHIC-XVMBEYOISA-N |
SMILES isomérico |
[2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
SMILES canónico |
CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13866650.png)


![5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B13866662.png)
![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine](/img/structure/B13866664.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13866667.png)



![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]acetamide](/img/structure/B13866683.png)



